

# 1-(4-Iodophenyl)piperidin-2-one CAS number 385425-15-0

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## Compound of Interest

Compound Name: 1-(4-Iodophenyl)piperidin-2-one

Cat. No.: B1292008

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An In-Depth Technical Guide to **1-(4-Iodophenyl)piperidin-2-one**

Authored for Researchers, Scientists, and Drug Development Professionals

## Abstract

**1-(4-Iodophenyl)piperidin-2-one** (CAS No. 385425-15-0) is a pivotal chemical intermediate whose value is anchored in its unique bifunctional architecture: a cyclic lactam (piperidin-2-one) and a reactive iodinated aromatic ring. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, spectroscopic signature, and critical applications. We delve into the mechanistic rationale behind its synthesis and explore its utility as a versatile building block, particularly in the realm of palladium- and copper-catalyzed cross-coupling reactions. Its documented role as a precursor to high-value active pharmaceutical ingredients (APIs) such as Lurasidone and Apixaban-related compounds, as well as agrochemicals, underscores its significance in modern synthetic chemistry.<sup>[1][2][3][4][5]</sup> This document serves as a key resource for chemists and pharmacologists seeking to leverage this compound in their research and development pipelines.

## Physicochemical and Structural Properties

**1-(4-Iodophenyl)piperidin-2-one** is typically a white to off-white crystalline powder.<sup>[2][6]</sup> Its core structure, confirmed by various spectroscopic methods, provides the foundation for its chemical reactivity and utility. The key physical and chemical identifiers are summarized below for quick reference.

Table 1: Core Properties and Identifiers of **1-(4-iodophenyl)piperidin-2-one**

Property	Value	Source(s)
CAS Number	385425-15-0	[1][2][7][8]
Molecular Formula	C <sub>11</sub> H <sub>12</sub> INO	[2][7][8]
Molecular Weight	301.12 g/mol	[1][7][8][9]
Appearance	White to off-white solid/crystalline powder	[2][6]
Melting Point	108-110°C or 168-170°C	[2][6]
Boiling Point	446.1±28.0 °C (Predicted)	[8][10]
Density	1.670 g/cm <sup>3</sup> (Predicted)	[8]
Solubility	Soluble in most organic solvents (methanol, ethanol, chloroform)	[2]
IUPAC Name	1-(4-iodophenyl)piperidin-2-one	[7]
SMILES	<chem>C1CCN(C(=O)C1)C2=CC=C(C(=C2)I)</chem>	[6][7][11]
InChIKey	OYDSTJMV000YDW-UHFFFAOYSA-N	[7][9][11]

## Synthesis and Mechanistic Insights

The construction of the **1-(4-iodophenyl)piperidin-2-one** scaffold is an excellent case study in modern amide bond formation and intramolecular cyclization. A prevalent and efficient method involves a two-step, one-pot reaction starting from commercially available 4-iodoaniline and 5-bromovaleryl chloride.[6]

## Detailed Synthesis Protocol

This protocol describes the acylation of 4-iodoaniline followed by a base-mediated intramolecular N-alkylation to form the lactam ring.

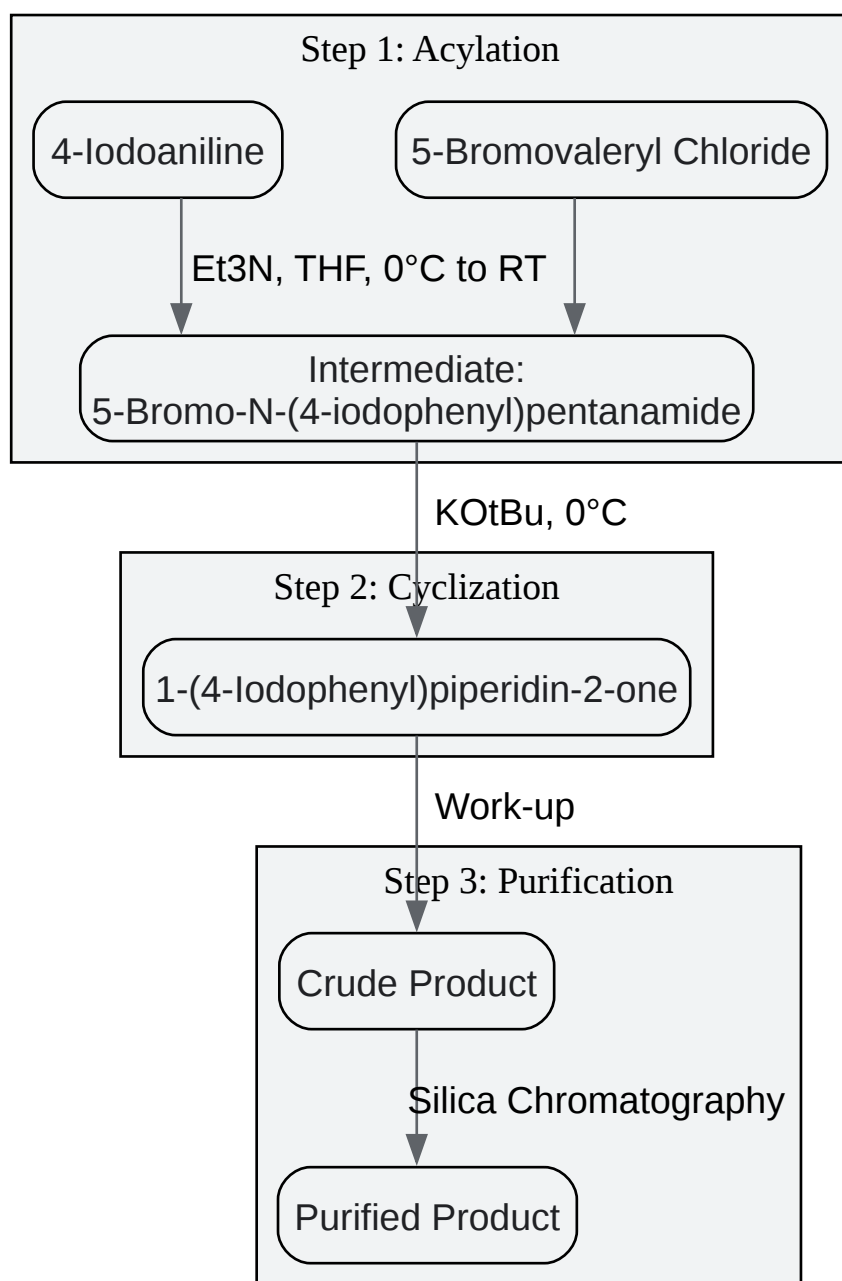
#### Step 1: Acylation of 4-Iodoaniline

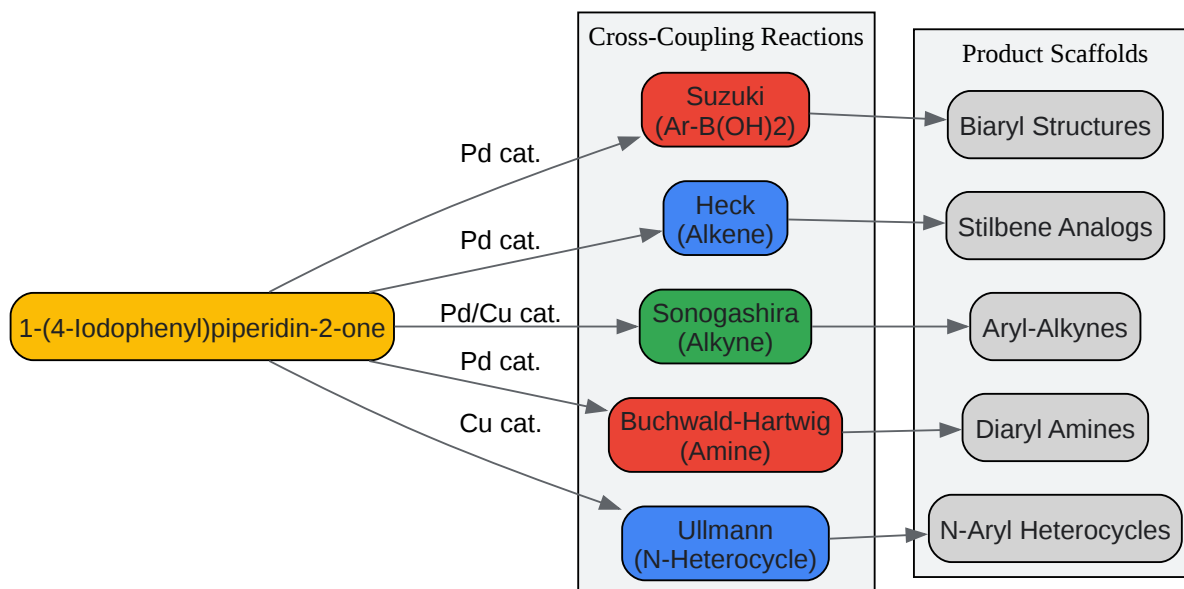
- Under a nitrogen atmosphere, dissolve 4-iodoaniline (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF).
- Add a non-nucleophilic organic base, such as triethylamine (2.2 eq), to the solution. The purpose of the base is to neutralize the HCl generated during the acylation reaction, driving the equilibrium towards the product.
- Cool the reaction mixture to 0°C using an ice bath. This is a critical step to control the exothermicity of the acylation reaction and prevent potential side reactions.
- Slowly add a solution of 5-bromovaleryl chloride (1.2 eq) in THF dropwise over 30 minutes. The slow addition maintains temperature control.
- After the addition is complete, allow the mixture to warm to room temperature and stir for approximately 16 hours to ensure the completion of the acylation.

Step 2: Intramolecular Cyclization 6. Cool the reaction mixture back to 0°C. 7. Slowly add a strong, non-nucleophilic base, such as potassium tert-butoxide (3.0 eq), in portions. The steric bulk of the tert-butoxide favors the deprotonation of the amide nitrogen over competing side reactions. This deprotonation generates a highly nucleophilic amide anion. 8. The generated anion then undergoes an intramolecular S<sub>N</sub>2 reaction, displacing the bromide on the alkyl chain to form the six-membered piperidinone ring. 9. After the addition of the base, the reaction is stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification 10. Upon completion, remove the solvent under reduced pressure. 11. Acidify the residue to a pH of 2.0 with 3N HCl and extract the product into an organic solvent like ethyl acetate (3 x volumes). 12. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. 13. Purify the crude solid by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford pure **1-(4-iodophenyl)piperidin-2-one** as an off-white solid. [6] A yield of 48.5% has been reported for this procedure.[6]

## Synthesis Workflow Diagram





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